molecular formula C17H15N5 B11518446 5-(4-Methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11518446
M. Wt: 289.33 g/mol
InChI Key: YUGWSKHHRBRUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both tetrazole and pyrimidine rings. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

5-(4-methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H15N5/c1-12-7-9-13(10-8-12)15-11-16(14-5-3-2-4-6-14)22-17(18-15)19-20-21-22/h2-11,16H,1H3,(H,18,19,21)

InChI Key

YUGWSKHHRBRUNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4

Origin of Product

United States

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